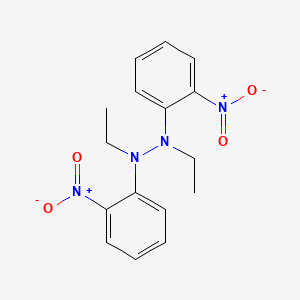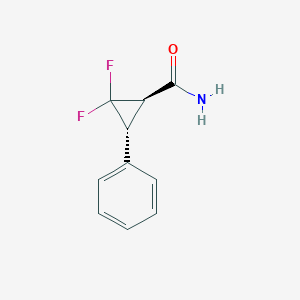
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- is a chemical compound with the molecular formula C10H9F2NO It is characterized by the presence of a cyclopropane ring, a carboxamide group, and two fluorine atoms attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- can be achieved through several synthetic routes. One common method involves the biocatalytic transformation of nitrile and amide compounds. This approach allows for the effective synthesis of optically active 2,2-disubstituted-3-phenylcyclopropanecarboxylic acid and amide in both enantiomeric forms .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced chemical transformations and biocatalytic processes. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and the effects of fluorine substitution on biological activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The presence of fluorine atoms in the molecule can influence its binding affinity and selectivity, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- can be compared with other similar compounds, such as:
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1S,3S)-: This is the enantiomer of the (1R,3R)- compound and has similar structural features but different stereochemistry.
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3S)-: Another stereoisomer with different spatial arrangement of atoms.
Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1S,3R)-: Yet another stereoisomer with unique properties.
Eigenschaften
CAS-Nummer |
646995-44-0 |
|---|---|
Molekularformel |
C10H9F2NO |
Molekulargewicht |
197.18 g/mol |
IUPAC-Name |
(1R,3R)-2,2-difluoro-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9F2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m0/s1 |
InChI-Schlüssel |
AOHMSLJLMDWKBV-JGVFFNPUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(F)F)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)
![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
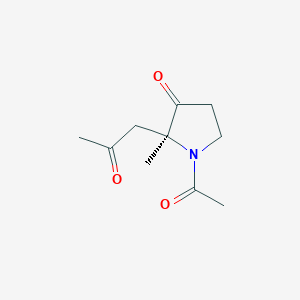
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)
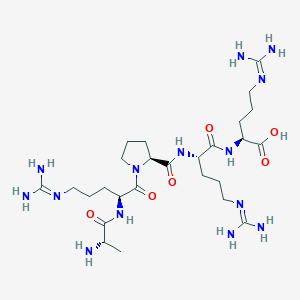
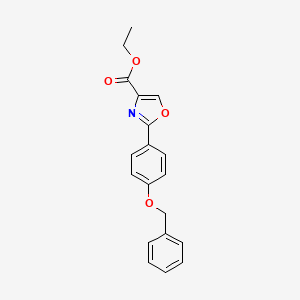

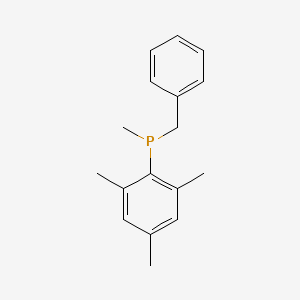
![2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione](/img/structure/B15169324.png)
